![molecular formula C14H21NO2 B1451491 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether CAS No. 946681-36-3](/img/structure/B1451491.png)
4-(2-Methoxyethyl)phenyl 3-piperidinyl ether
Overview
Description
4-(2-Methoxyethyl)phenyl 3-piperidinyl ether (MEPPE) is a synthetic organic compound with a variety of applications in scientific research. It is used in a variety of lab experiments to study the biochemical and physiological effects of a wide range of compounds. MEPPE is also used in the synthesis of a variety of other compounds, and in the development of new pharmaceuticals. MEPPE has a wide range of potential applications in the scientific research field, and
Scientific Research Applications
Thermal Degradation Studies
The thermal degradation of ferulic acid in the presence of alcohols, including compounds similar to 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether, suggests mechanisms for incorporating phenolic moieties into food macromolecules during cooking. This research could inform the understanding of chemical changes in foods during thermal processing (Rizzi & Boekley, 1992).
Synthetic Methods
A study on the condensation of P-(2-methoxyethyl) phenyl and epichlorohydrin to synthesize P-(2-methoxyethyl) phenyl glycidyl ether under alkaline catalysts highlights a potential method for producing similar compounds (Zha Xiao-lin, 2003).
Deprotection of Alcohols
The use of FeCl3 in catalyzing the deprotection of methoxyphenylmethyl-type ethers, including compounds like 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether, demonstrates its application in organic synthesis, particularly in the efficient deprotection of alcohol functional groups (Sawama et al., 2015).
Marine-Derived Fungal Compounds
Research on the isolation of phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, including compounds structurally related to 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether, has implications for discovering new bioactive compounds with potential pharmaceutical applications (Xu et al., 2017).
Perfumery Chemical Synthesis
The synthesis of (2-Methoxyethyl) benzene, closely related to 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether, using Li/MgO catalysts for application in the flavor and fragrance industries, demonstrates the compound's relevance in industrial chemistry (Tambe & Yadav, 2017).
properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-10-8-12-4-6-13(7-5-12)17-14-3-2-9-15-11-14/h4-7,14-15H,2-3,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSFBTXQVKXUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)phenyl 3-piperidinyl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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